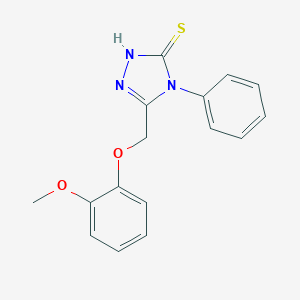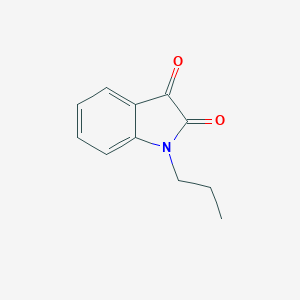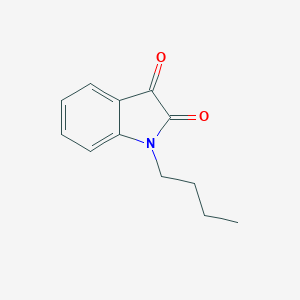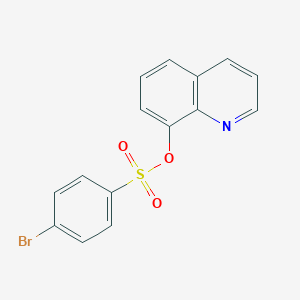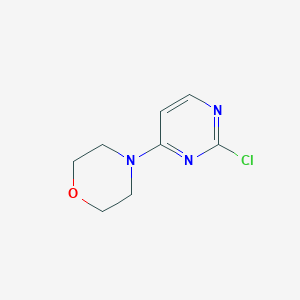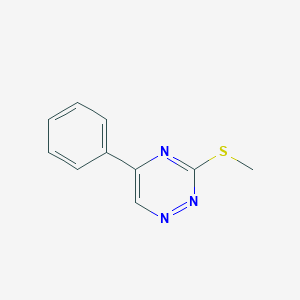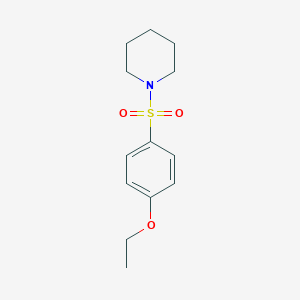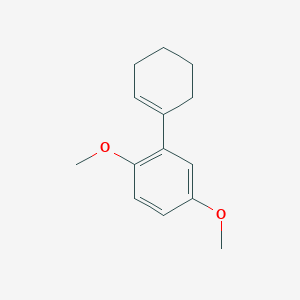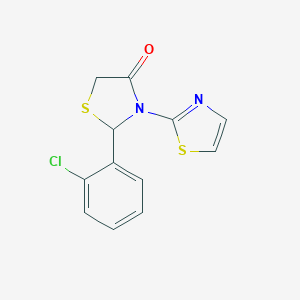![molecular formula C20H15N B184172 7-Methyl-4,5-dihydroindeno[1,7-bc]acridine CAS No. 38710-02-0](/img/structure/B184172.png)
7-Methyl-4,5-dihydroindeno[1,7-bc]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-4,5-dihydroindeno[1,7-bc]acridine is a synthetic compound that belongs to the family of acridine derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of 7-Methyl-4,5-dihydroindeno[1,7-bc]acridine involves the inhibition of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks, which ultimately results in cell death. Additionally, this compound also inhibits the activity of histone deacetylase (HDAC), an enzyme that regulates gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
Studies have shown that 7-Methyl-4,5-dihydroindeno[1,7-bc]acridine exhibits various biochemical and physiological effects. This compound has been shown to induce oxidative stress, activate the p53 pathway, and modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. Additionally, this compound has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Methyl-4,5-dihydroindeno[1,7-bc]acridine in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for cancer research. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can induce oxidative stress and DNA damage, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 7-Methyl-4,5-dihydroindeno[1,7-bc]acridine. One of the most promising directions is the development of analogs with improved potency and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential biomarkers for its activity. Moreover, studies are needed to investigate the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Finally, more research is needed to investigate the potential use of this compound in other research fields such as neurodegenerative diseases and inflammation.
Conclusion
In conclusion, 7-Methyl-4,5-dihydroindeno[1,7-bc]acridine is a synthetic compound that exhibits potent anticancer activity and has gained significant attention in the scientific community. The synthesis of this compound involves a multi-step process, and it has been extensively studied for its potential use in various scientific research applications. This compound works by inhibiting topoisomerase II and HDAC, leading to the inhibition of cancer cell growth. While this compound has several advantages for lab experiments, its potential toxicity may limit its use in certain experiments. Nonetheless, there are several future directions for the research of this compound, including the development of analogs with improved potency and selectivity and the investigation of its potential use in other research fields.
Synthesemethoden
The synthesis of 7-Methyl-4,5-dihydroindeno[1,7-bc]acridine involves a multi-step process. The first step is the condensation of 2-naphthol and 4-methylbenzaldehyde in the presence of a Lewis acid catalyst such as zinc chloride. This reaction produces 7-methyl-4-naphthylidene-1,3-dihydroinden-1-one. The second step involves the cyclization of the intermediate product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as triethylamine. This reaction produces 7-Methyl-4,5-dihydroindeno[1,7-bc]acridine with a yield of around 50%.
Wissenschaftliche Forschungsanwendungen
7-Methyl-4,5-dihydroindeno[1,7-bc]acridine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 7-Methyl-4,5-dihydroindeno[1,7-bc]acridine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Eigenschaften
CAS-Nummer |
38710-02-0 |
|---|---|
Produktname |
7-Methyl-4,5-dihydroindeno[1,7-bc]acridine |
Molekularformel |
C20H15N |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
10-methyl-3-azapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2,4,6,8,10,12,16(20),17-nonaene |
InChI |
InChI=1S/C20H15N/c1-12-15-6-2-3-8-18(15)21-20-16-7-4-5-13-9-10-14(19(13)16)11-17(12)20/h2-8,11H,9-10H2,1H3 |
InChI-Schlüssel |
LCHWDRHICUNQOC-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3CCC4=C3C(=CC=C4)C2=NC5=CC=CC=C15 |
Kanonische SMILES |
CC1=C2C=C3CCC4=C3C(=CC=C4)C2=NC5=CC=CC=C15 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



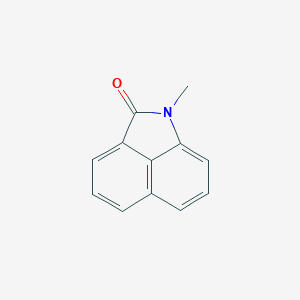
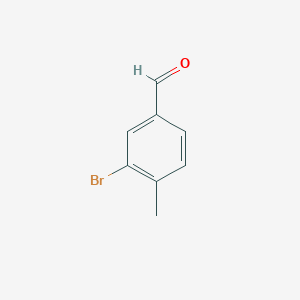
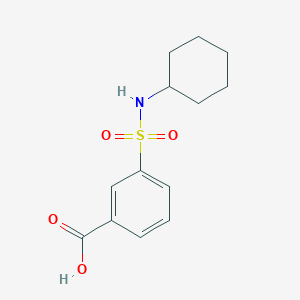
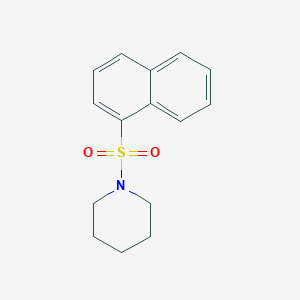
![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
